molecular formula C20H17ClN2O5S2 B2580693 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide CAS No. 895459-92-4

3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide

Cat. No.: B2580693
CAS No.: 895459-92-4
M. Wt: 464.94
InChI Key: SDIGNHCJNYBGQV-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 4-chlorophenylsulfonyl group at the 3-position and a 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl moiety at the N-terminus.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5S2/c21-14-2-4-15(5-3-14)30(25,26)10-7-19(24)23-20-22-16(12-29-20)13-1-6-17-18(11-13)28-9-8-27-17/h1-6,11-12H,7-10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIGNHCJNYBGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide (CAS Number: 895643-20-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and pharmacological implications based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H17ClN2O4SC_{23}H_{17}ClN_{2}O_{4}S, with a molecular weight of approximately 452.9 g/mol. The structure features a sulfonamide group attached to a thiazole moiety and a dihydrobenzo[b][1,4]dioxin structure, which are known to influence biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the sulfonamide : Reaction of a suitable amine with sulfonyl chloride.
  • Thiazole and dioxin incorporation : Utilizing specific precursors to introduce the thiazole and dioxin functionalities.

Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure.

Antiviral Properties

Research has indicated that compounds with similar structures exhibit antiviral activities. For instance, derivatives containing the 4-chlorophenyl group have shown efficacy against various viral strains. In bioassays, some sulfonamide derivatives demonstrated significant inhibition rates against the Tobacco Mosaic Virus (TMV), with certain compounds achieving up to 54.51% inhibition at specific concentrations .

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through molecular docking studies. It is believed to interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases linked to these enzymes.

Case Studies

  • Antiviral Activity Against TMV : A study synthesized several sulfonamide derivatives and tested their antiviral properties against TMV. Compounds similar to our target compound showed promising results, indicating that modifications in the structure can enhance biological activity .
  • Enzyme Interaction Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound with various targets, including G-protein coupled receptors (GPCRs). These studies suggest that structural features significantly influence binding efficiency and specificity .

Scientific Research Applications

The compound has demonstrated a range of biological activities that make it suitable for research applications:

  • Enzyme Inhibition :
    • Studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting glucosylceramide synthase, which is relevant in treating motor neuron diseases .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial effects against various pathogens. Preliminary results suggest it may possess significant activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Therapeutic Applications :
    • Given its structural characteristics, the compound is being explored for use in treating conditions related to ganglioside metabolism disorders, particularly hereditary spastic paraplegia. Its ability to modulate metabolic pathways could provide therapeutic benefits in this area .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Enzyme Inhibition

In a study focused on the inhibition of the Type III secretion system (T3SS), the compound was tested for its ability to inhibit specific enzymatic activities linked to pathogenic bacteria. Results indicated a concentration-dependent inhibition pattern, highlighting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of the antimicrobial properties was conducted where the compound was tested against a panel of microbial strains. The results showed promising activity, particularly against Gram-positive bacteria, suggesting its potential use as an alternative antimicrobial therapy.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionInhibits glucosylceramide synthase
AntimicrobialActive against various bacterial strains
Therapeutic PotentialPossible treatment for hereditary spastic paraplegia

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] ()
  • Sulfonyl Group : Both compounds share a 4-substituted phenylsulfonyl group (X = Cl in the target vs. X = H, Cl, Br in analogs). The chloro-substitution in the target compound may enhance lipophilicity compared to unsubstituted (X = H) or brominated (X = Br) analogs.
  • Heterocyclic Core : The target uses a thiazole ring fused to dihydrobenzodioxin, whereas analogs [7–9] employ a 1,2,4-triazole-thione scaffold. The thiazole’s electron-rich nature may improve π-π interactions compared to triazole-thiones.
  • Substituents : The target’s dihydrobenzodioxin moiety offers conformational rigidity, contrasting with the 2,4-difluorophenyl group in analogs, which introduces steric and electronic effects.

Table 1: Structural Comparison

Feature Target Compound Analogs [7–9] ()
Core Heterocycle Thiazole + Dihydrobenzodioxin 1,2,4-Triazole-Thione
Sulfonyl Substituent 4-Chlorophenyl 4-H, 4-Cl, or 4-Bromophenyl
Aromatic System Dihydrobenzodioxin (electron-rich) 2,4-Difluorophenyl (electron-deficient)
Key Functional Groups Propanamide, Sulfonyl Triazole-Thione, Sulfonyl
Target Compound vs. 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-Oxadiazol-2-yl}sulfanyl)-N-(Substituted Phenyl)propanamides ()
  • Backbone : Both compounds use a propanamide scaffold. However, the target’s sulfonyl group is replaced with a sulfanyl-linked 1,3,4-oxadiazole in analogs.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy :
    • The target’s sulfonyl group is expected to show νS=O stretches near 1350–1150 cm⁻¹, similar to analogs in (1243–1258 cm⁻¹ for C=S).
    • Absence of C=O bands in triazole-thiones () contrasts with the target’s propanamide C=O (~1680 cm⁻¹).
  • NMR :
    • The dihydrobenzodioxin’s methylene protons (δ 4.2–4.5 ppm) and thiazole protons (δ 7.5–8.0 ppm) would distinguish the target from analogs with fluorophenyl (δ 7.0–7.8 ppm) or triazole-thione signals.

Q & A

Q. What are the established synthetic routes for 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : Sulfonylation of 4-chlorophenyl groups using reagents like HBTU or DMSO with triethylamine as a base (common in sulfonamide coupling reactions) .
  • Step 2 : Amide bond formation between the sulfonylated intermediate and the thiazole-amine moiety (4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)thiazol-2-amine) using coupling agents such as HBTU or EDCI .
  • Characterization : Confirm intermediates via 1^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl and dihydrodioxin groups), 13^{13}C-NMR (e.g., carbonyl signals at ~170 ppm), and IR (sulfonyl S=O stretches at ~1350–1150 cm1^{-1}) . Elemental analysis (C, H, N) should align with theoretical values (±0.3%) .

Q. What in vitro assays are recommended for preliminary biological evaluation of this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Compare to controls like cisplatin .
  • Enzyme inhibition : Screen against kinases or proteases (e.g., COX-2) using fluorometric or colorimetric kits, given the sulfonamide group’s affinity for enzyme active sites .
  • Solubility : Determine via HPLC or shake-flask method in PBS (pH 7.4) to guide formulation for downstream assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer : Contradictions (e.g., varying IC50_{50} values) may arise from:
  • Cell line heterogeneity : Validate activity in ≥3 cell lines with distinct genetic profiles (e.g., p53 status).
  • Assay parameters : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration (e.g., 5% FBS vs. serum-free) .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance. Replicate experiments ≥3 times .

Q. What strategies optimize the synthesis yield of the thiazole-dihydrodioxin intermediate?

  • Methodological Answer : Low yields (e.g., <30% in similar syntheses ) can be improved by:
  • Reaction solvent : Replace dioxane with DMF or THF to enhance solubility of aromatic intermediates.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization to isolate polar intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 4-chlorophenylsulfonyl group?

  • Methodological Answer :
  • Variation of substituents : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or electron-donating (e.g., -OCH3_3) groups on the phenyl ring. Assess impact on bioactivity .
  • Bioisosteric replacement : Substitute the sulfonyl group with carbonyl or phosphonyl moieties to test electronic effects .
  • Data analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with biological potency .

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